Cas no 6587-23-1 (4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole)

4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole is a halogenated benzimidazole derivative featuring a bromo substituent at the 4-position and a trifluoromethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and trifluoromethyl groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. Its benzimidazole core contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound exhibits stability under standard handling conditions and is typically supplied in high purity, ensuring consistent performance in synthetic applications.
4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole structure
6587-23-1 structure
Product Name:4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole
CAS No:6587-23-1
MF:C8H4BrF3N2
MW:265.029971122742
MDL:MFCD01658374
CID:863489
PubChem ID:23063
Update Time:2025-06-08

4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • benzimidazole, 4-bromo-2-(trifluoromethyl)-
    • 4-BROMO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE
    • 4-Bromo-2-(trifluoromethyl)benzimidazole
    • 4-bromo-2-trifluoromethyl-1(3)H-benzoimidazole
    • AC1L2LL6
    • AG-G-47965
    • CTK2F5270
    • KB-86627
    • PC8808
    • CS-0326718
    • DTXSID00216048
    • 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole
    • 4-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole
    • 6587-23-1
    • AKOS023171102
    • 4-bromo-2-(trifluoromethyl)-1H-1,3-benzodiazole
    • DB-205702
    • MFCD01658374
    • MWSWJWXZVTVPEQ-UHFFFAOYSA-N
    • PS-7333
    • 4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole
    • MDL: MFCD01658374
    • Inchi: 1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
    • InChI Key: MWSWJWXZVTVPEQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1N=C(C(F)(F)F)N2

Computed Properties

  • Exact Mass: 263.95102
  • Monoisotopic Mass: 263.950995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Density: 1.83
  • Boiling Point: 323.4°C at 760 mmHg
  • Flash Point: 149.4°C
  • Refractive Index: 1.596
  • PSA: 28.68

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4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:6587-23-1)4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole
Order Number:A1169117
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:13
Price ($):242.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole

Introduction to 4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole (CAS No: 6587-23-1)

4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole (CAS No: 6587-23-1) is a highly valuable intermediate in modern pharmaceutical and chemical synthesis. This compound, characterized by its bromine and trifluoromethyl substituents on a benzimidazole core, has garnered significant attention due to its versatile applications in drug discovery and material science. The unique structural features of this molecule make it a potent tool for developing novel therapeutic agents and advanced materials.

The benzimidazole scaffold is a well-known pharmacophore in medicinal chemistry, renowned for its biological activity and structural stability. The presence of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position enhances the reactivity and electronic properties of the molecule, making it an ideal candidate for further functionalization. These substituents not only influence the electronic distribution but also contribute to the compound's binding affinity with biological targets.

In recent years, 4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole has been extensively studied for its potential in the development of small-molecule inhibitors. Its incorporation into drug candidates has shown promise in targeting various diseases, including cancer and infectious disorders. The trifluoromethyl group, in particular, is known to increase metabolic stability and binding affinity, which are crucial factors in drug design.

One of the most compelling aspects of this compound is its role in constructing complex molecular architectures. The benzimidazole ring can serve as a core structure for designing molecules with specific biological activities. For instance, researchers have leveraged 4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole to develop inhibitors of kinases and other enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention.

The bromine atom on the benzimidazole ring provides a handle for further chemical modifications via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive compounds. The trifluoromethyl group also participates in various transformations, including nucleophilic substitution and metal-catalyzed reactions, expanding the synthetic utility of this intermediate.

Recent studies have highlighted the importance of 4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole in the development of antiviral agents. The compound's ability to interact with viral proteins has been explored, leading to the discovery of novel inhibitors with potent antiviral activity. Additionally, its incorporation into materials science applications has shown promise in developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.

The synthesis of 4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the bromine atom is often achieved through halogenation reactions, while the trifluoromethyl group is incorporated via metal-mediated cross-coupling or direct fluorination techniques. These synthetic strategies highlight the compound's accessibility and scalability for industrial applications.

In conclusion, 4-Bromo-2-(Trifluoromethyl)-1H-Benzimidazole (CAS No: 6587-23-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. As research continues to uncover new uses for this intermediate, its importance in synthetic chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:6587-23-1)4-Bromo-2-(Trifluoromethyl)-1h-Benzimidazole
A1169117
Purity:99%
Quantity:1g
Price ($):242.0
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